molecular formula C10H9NO4S B093659 4-Amino-3-hydroxynaphthalene-1-sulfonic acid CAS No. 116-63-2

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

Cat. No. B093659
CAS RN: 116-63-2
M. Wt: 239.25 g/mol
InChI Key: RXCMFQDTWCCLBL-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxynaphthalene-1-sulfonic acid (4A3H1S) is a compound that has been studied for its potential applications in various fields, including materials science and corrosion inhibition. The compound has been used as a monomer for the synthesis of new functional homopolymers with semiconducting properties and as a ligand for the formation of metal complexes with potential antimicrobial activity .

Synthesis Analysis

The synthesis of 4A3H1S-based materials involves chemical oxidative polymerization, which can be carried out at room temperature using ammonium peroxydisulfate as an oxidant. This process yields soluble semiconducting materials when 4A3H1S and its salts are polymerized. The resulting polymers exhibit increased molecular weights and polydispersity index values compared to the monomer . Additionally, Schiff base complexes of 4A3H1S have been synthesized through a condensation reaction with 2-hydroxy-1-naphthaldehyde, leading to the formation of metal complexes with various divalent transition metals .

Molecular Structure Analysis

The molecular structure of 4A3H1S and its derivatives has been characterized using various spectroscopic techniques. Infrared spectroscopy and semi-empirical quantum mechanical calculations have revealed new substitution patterns and the presence of naphthoquinonoid and benzenoid structures in the polymers. The metal complexes derived from 4A3H1S exhibit octahedral geometry for most of the metals, with the exception of the zinc(II) complex, which is tetrahedral .

Chemical Reactions Analysis

The chemical reactivity of 4A3H1S is evident in its ability to form polymers and metal complexes. The oxidative polymerization mechanism is influenced by pH, and the polymerization process involves the elimination of sulfonic acid groups from the macromolecular structure. The Schiff base metal complexes are formed through coordination of the ligand to the metal ions, and the antimicrobial activity of these complexes suggests that they interact with microbial cells in a way that is more potent than the parent ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4A3H1S and its derivatives have been extensively studied. The corrosion inhibition properties of 4A3H1S on mild steel in acidic media have been evaluated using electrochemical techniques, revealing that the compound adsorbs onto the metal surface following Langmuir adsorption isotherm. The surface morphology of the metal was examined by scanning electron microscopy, showing the protective effect of the inhibitor . The polymeric materials derived from 4A3H1S have been analyzed for their molecular weights, solubility in polar solvents, and electrical conductivity, which are important parameters for their application as semiconducting materials . The metal complexes have been characterized for their thermal stability, surface morphology, and antimicrobial properties, indicating their potential use in biomedical applications .

Scientific Research Applications

  • Selective Fluorescent Sensing for CN- in Water : Shi et al. (2013) demonstrated the application of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for selectively sensing CN- (cyanide) in water through supramolecular self-assembly. This sensor shows high specificity for CN- over other anions and offers a novel approach for cyanide recognition, with a detection limit of 3.2 × 10(-7) M (Shi et al., 2013).

  • Voltammetric Determination of Caffeine and Paracetamol : Tefera et al. (2016) utilized a poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode for simultaneous determination of caffeine and paracetamol. This method exhibited good selectivity and was applied successfully in the analysis of Coca-Cola, Pepsi-Cola, and tea samples (Tefera et al., 2016).

  • Electrocatalysis of Caffeine Oxidation : Amare and Admassie (2012) reported the electropolymerization of 4-amino-3-hydroxynaphthalene sulfonic acid on a glassy carbon electrode, showing electrocatalytic activity towards caffeine oxidation. This method provided high sensitivity and selectivity for caffeine determination in coffee (Amare & Admassie, 2012).

  • Electrochemical Synthesis and Characterization : Geto and Brett (2016) studied the electrochemical synthesis of conducting polymers from 4-amino-3-hydroxynaphthalene-1-sulfonic acid, highlighting its potential in electrochemistry and material science. They investigated the influence of positive potential limit on polymerization and characterized the modified electrodes using various techniques (Geto & Brett, 2016).

  • Corrosion Inhibition of Mild Steel : Yıldız et al. (2014) evaluated 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a corrosion inhibitor for mild steel in 0.1 M HCl. The study used electrochemical methods and scanning electron microscopy to analyze the inhibition mechanism, which involved the adsorption of the compound on mild steel surface (Yıldız, Doğan, & Dehri, 2014).

  • Determination of Theophylline in Drug Samples : Amare and Admassie (2012) also used a modified glassy carbon electrode with electropolymerized 4-amino-3-hydroxynaphthalene sulfonic acid film for electrochemical detection of theophylline in drug formulations. This method showed good recovery and reproducibility (Amare & Admassie, 2012).

Safety And Hazards

4-Amino-3-hydroxy-1-naphthalenesulfonic acid may cause respiratory irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

4-Amino-3-hydroxy-1-naphthalenesulfonic acid has potential applications in the preparation of naphthalenesulfonic acid derivatives and in the study of aromatic sulfonated compounds . It is also used to prepare a copolymer with melamine, which is associated with graphene to prepare a molecularly imprinted sensor and utilized for the determination of melatonin in human biological fluids .

properties

IUPAC Name

4-amino-3-hydroxynaphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H9NO4S/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
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InChI Key

RXCMFQDTWCCLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO4S
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DSSTOX Substance ID

DTXSID7059434
Record name 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-
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Molecular Weight

239.25 g/mol
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Physical Description

White or grey solid; May turn pink on light exposure (especially if moist); [Merck Index] White or pink powder; [Alfa Aesar MSDS]
Record name 1-Amino-2-naphthol-4-sulfonic acid
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Product Name

4-Amino-3-hydroxynaphthalene-1-sulfonic acid

CAS RN

116-63-2
Record name 1-Amino-2-naphthol-4-sulfonic acid
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Record name 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
G Ćirić-Marjanović, B Marjanović, I Juranić… - Materials Science …, 2006 - Trans Tech Publ
… The particularity of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a monomer stems from the presence of three functional groups ─NH2, ─OH and ─SO3H, and the fact that para-…
Number of citations: 3 www.scientific.net
ML Sall, AKD Diaw, D Gningue-Sall… - … Science and Pollution …, 2017 - Springer
… In the present study, we selected, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA, chemical structure in Scheme 1), recently utilized for the fluorescent sensing of CN − in water …
Number of citations: 15 link.springer.com
M Shariati-Rad, M Irandoust, F Niazi - 2015 - researchgate.net
… and volume of 4-amino-3-hydroxynaphthalene1-sulfonic acid. The method is based on the reaction of nitrite with 4amino-3-hydroxynaphthalene-1-sulfonic acid. The absorbance of the …
Number of citations: 1 www.researchgate.net
A Geto, CMA Brett - Journal of Solid State Electrochemistry, 2016 - Springer
… In this work, the electrochemical potentiodynamic polymerisation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (4A3HN1SA) is investigated using different potential ranges and …
Number of citations: 17 link.springer.com
A Kassa, M Amare - BMC chemistry, 2021 - Springer
… In this study, we presented selective, accurate, and precise square wave voltammetric method based on poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon …
Number of citations: 11 link.springer.com
ML Sall, AKD Diaw, D Gningue-Sall… - … Science and Pollution …, 2018 - Springer
… In this work, the removal of lead and cadmium from aqueous solutions has been studied using electrosynthesized 4-amino-3-hydroxynaphthalene-1-sulfonic acid-doped polypyrrole (…
Number of citations: 21 link.springer.com
G Ćirić-Marjanović, M Trchová, P Matějka… - Reactive and Functional …, 2006 - Elsevier
… To our best knowledge, there is no report relating to the electrochemical synthesis of a homopolymer of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and its salts. Only copolymer of …
Number of citations: 23 www.sciencedirect.com
HK Pathan, A Fatima, P Garg, S Muthu… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… In conclusion, theoretical and experimental research on 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA) was conducted. DFT computations using the B3LYP/6-311++G(d,p) …
Number of citations: 2 www.tandfonline.com
SB Bakare - Polish Journal of Chemical Technology, 2019 - sciendo.com
… )-amino]-naphthalene-1-sulfonic acid (H3L) Schiff base as a ligand derived from the condensation reaction between 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 2-hydroxy-1-…
Number of citations: 8 sciendo.com
ML Sall, AK Diaw, D Gningue-Sall… - Macedonian Journal of …, 2020 - mjcce.org.mk
… Considering these literature results, we investigated the UV-VIS absorption and fluorescence spectral properties, in DMSO, of a novel 4-amino-3hydroxynaphthalene-1-sulfonic acid-…
Number of citations: 3 mjcce.org.mk

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